Cerium(III) sulfate octahydrate

説明

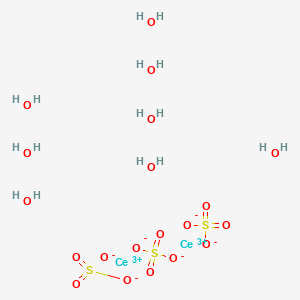

Structure

2D Structure

特性

IUPAC Name |

cerium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ce.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBKXYUMEMUVIH-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2H16O20S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10450-59-6 | |

| Record name | Cerous sulfate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium(III) sulfate octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS SULFATE OCTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93EJ24I557 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Comprehensive Analysis of Cerium(III) Sulfate Octahydrate Crystal Structure Remains Elusive

A thorough investigation into the crystal structure of Cerium(III) sulfate (B86663) octahydrate (Ce₂(SO₄)₃·8H₂O) reveals a notable absence of a complete, experimentally determined crystallographic dataset in readily available scientific literature. While some sources suggest a monoclinic crystal system, crucial data required for a detailed technical guide—such as lattice parameters, atomic coordinates, and a definitive space group—remain unconfirmed by a primary scientific publication. This scarcity of information prevents the construction of an in-depth guide with the level of technical detail, including experimental protocols and quantitative data, requested by researchers, scientists, and drug development professionals.

Initial findings suggested that Cerium(III) sulfate octahydrate may crystallize in a monoclinic system with the space group P2₁/c. However, this information is not substantiated by a peer-reviewed study that provides the necessary supporting data from a single-crystal or powder X-ray diffraction analysis. Without such a source, the unit cell dimensions (a, b, c, and β), unit cell volume, and the precise atomic positions of the cerium, sulfur, oxygen, and hydrogen atoms within the crystal lattice are unknown.

Further complicating the matter, studies on isostructural rare-earth sulfate octahydrates, such as those of europium and yttrium, indicate that these compounds crystallize in the monoclinic space group C2/c. This discrepancy raises questions about the certainty of the P2₁/c space group for the cerium analog and underscores the need for a definitive structural determination.

The creation of a comprehensive technical guide, as requested, is contingent upon the availability of this fundamental crystallographic information. Such a guide would necessitate a detailed "Experimental Protocols" section outlining the methodology of the crystal structure determination. This would typically include:

-

Crystal Growth: A description of the method used to obtain single crystals of Ce₂(SO₄)₃·8H₂O suitable for X-ray diffraction.

-

Data Collection: Details of the diffractometer used, the X-ray source and wavelength, the temperature of data collection, and the range of diffraction angles measured.

-

Structure Solution and Refinement: Information on the software used to solve the crystal structure from the diffraction data and the refinement process that leads to the final atomic coordinates and other crystallographic parameters.

Without a primary scientific source reporting this experimental work, these crucial sections cannot be accurately composed.

In the absence of concrete experimental data for Ce₂(SO₄)₃·8H₂O, a logical workflow for its characterization would be as follows:

Caption: A logical workflow for the determination and reporting of the crystal structure of this compound.

This diagram illustrates the necessary experimental and analytical steps that would need to be undertaken to produce the data required for the requested technical guide. The process begins with the synthesis of high-quality crystals, followed by characterization using X-ray diffraction techniques. The resulting data would then be analyzed to solve and refine the crystal structure, from which the quantitative crystallographic information could be extracted and presented.

Until a definitive study determining the crystal structure of this compound is published, a comprehensive and accurate technical guide on this topic cannot be provided. Researchers in the field are encouraged to consult crystallographic databases for any future updates on this compound.

An In-depth Technical Guide to the Solubility of Cerium(III) Sulfate Octahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cerium(III) sulfate (B86663) octahydrate (Ce₂(SO₄)₃·8H₂O) in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling existing qualitative information and presenting a detailed experimental protocol for determining solubility. This guide is intended to be a valuable resource for professionals requiring solubility data for process development, reaction optimization, and formulation in non-aqueous media.

Introduction to Cerium(III) Sulfate Octahydrate

This compound is a hydrated salt of the rare earth metal cerium. It typically appears as a white to yellow crystalline solid. While its solubility in water is well-documented and known to decrease with increasing temperature, its behavior in organic solvents is less characterized.[1][2] Understanding the solubility in organic media is crucial for its application in various fields, including catalysis and as a reagent in organic synthesis.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is scarce in the available literature. However, based on various sources, a qualitative summary of its solubility has been compiled. It is generally considered that organometallic forms of cerium are more soluble in organic solutions.[3]

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Solubility | Reference(s) |

| Protic Solvents | Methanol (MeOH) | May be soluble | [4] |

| Ethanol | Sparingly soluble (by analogy with La₂(SO₄)₃) | [5] | |

| Glycols | May be soluble | [4] | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | May be soluble | [4] |

| Acetonitrile (MeCN) | Insoluble | [4] | |

| Dimethylformamide (DMF) | Insoluble | [4] | |

| Non-Polar Solvents | Dichloromethane (DCM) | Insoluble | [4] |

| Tetrahydrofuran (THF) | Insoluble | [4] | |

| Hexanes | Insoluble | [4] | |

| Toluene | Insoluble | [4] | |

| Diethyl Ether | Insoluble (by analogy with La₂(SO₄)₃) | [5] |

It is important to note that the solubility can be influenced by factors such as temperature, the presence of complexing agents, and the anhydrous or hydrated form of the salt. For instance, anhydrous cerium(III) chloride shows solubility in a wider range of organic solvents compared to its hydrated form.[4]

Experimental Protocol for Solubility Determination

Given the lack of readily available quantitative data, researchers may need to determine the solubility of this compound in their specific solvent of interest. The following is a generalized experimental protocol based on the equilibrium concentration method.[6][7]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Organic solvent of interest (analytical grade, anhydrous)

-

Thermostatically controlled shaker or magnetic stirrer with a heating/cooling plate

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for cerium concentration analysis.

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed, airtight container. The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Place the container in a thermostatically controlled shaker or on a stirrer with controlled temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at different time points like 24, 48, and 72 hours until the concentration of the solute in the solution remains constant).[7]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the sample at a high speed.

-

-

Sample Extraction and Analysis:

-

Carefully extract a known volume of the clear supernatant (the saturated solution) using a pipette. It is critical to avoid disturbing the solid pellet at the bottom.

-

For highly accurate results, the extracted sample can be passed through a syringe filter to remove any remaining microscopic solid particles.

-

The concentration of cerium in the extracted aliquot is then determined using a suitable analytical technique such as ICP-OES or AAS. A calibration curve should be prepared using standards of known cerium concentrations in the same solvent.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration of cerium in the saturated solution. The results can be expressed in various units, such as grams of solute per 100 g of solvent ( g/100 g), moles of solute per liter of solution (mol/L), or parts per million (ppm).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not widely available, this guide provides a summary of the existing qualitative knowledge. For applications requiring precise solubility values, the detailed experimental protocol and workflow presented here offer a robust methodology for their determination. Researchers are encouraged to perform their own measurements to obtain accurate data for their specific systems and conditions. The general trend suggests that, like many inorganic salts, this compound has limited solubility in most common organic solvents, with potentially some solubility in polar protic and aprotic solvents.

References

- 1. Cerium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. americanelements.com [americanelements.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. lanthanum sulfate [chemister.ru]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Thermal Decomposition of Cerium(III) Sulfate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of Cerium(III) sulfate (B86663) octahydrate (Ce₂(SO₄)₃·8H₂O). The following sections detail the multi-stage decomposition process, present quantitative data in a structured format, outline a representative experimental protocol for thermal analysis, and visualize the decomposition pathway.

Introduction

Cerium(III) sulfate and its hydrates are inorganic compounds with various applications, including in catalysis and as precursors for the synthesis of cerium-based materials. Understanding the thermal behavior of these compounds is crucial for their effective use and for the development of robust manufacturing processes. This guide focuses on the thermal decomposition of Cerium(III) sulfate octahydrate, a common hydrate (B1144303) of cerous sulfate.

The thermal decomposition of hydrated metal sulfates typically proceeds in two main phases: the removal of water of hydration (dehydration) at lower temperatures, followed by the decomposition of the anhydrous salt at significantly higher temperatures. For this compound, this process involves the stepwise loss of its eight water molecules, followed by the decomposition of the anhydrous Cerium(III) sulfate into cerium oxide.

Thermal Decomposition Pathway

The process begins with the endothermic removal of the eight water molecules in distinct stages. Following complete dehydration, the resulting anhydrous Cerium(III) sulfate remains stable over a wide temperature range. At much higher temperatures, the anhydrous salt undergoes decomposition, ultimately yielding cerium(IV) oxide (CeO₂) as the final solid product. This final decomposition step involves the release of sulfur oxides.

The overall decomposition can be represented by the following general equations:

-

Dehydration: Ce₂(SO₄)₃·8H₂O(s) → Ce₂(SO₄)₃(s) + 8H₂O(g)

-

Decomposition of Anhydrous Salt: 2Ce₂(SO₄)₃(s) → 4CeO₂(s) + 6SO₂(g) + 3O₂(g)

Quantitative Decomposition Data

The following table summarizes the expected stages of thermal decomposition for this compound, with temperature ranges and mass loss percentages estimated based on the behavior of similar hydrated rare earth sulfates.

| Decomposition Stage | Temperature Range (°C) | Intermediate Product | Theoretical Mass Loss (%) |

| Step 1: Dehydration | 50 - 300 | Ce₂(SO₄)₃ | 20.22 |

| Step 2: Decomposition | > 600 | CeO₂ (final product) | 47.74 (cumulative) |

Note: The dehydration process for octahydrate may occur in multiple, overlapping steps within the specified temperature range. The final decomposition of the anhydrous salt is a complex process and may involve the formation of oxysulfate intermediates.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This section outlines a detailed methodology for the thermal analysis of this compound using TGA and DSC.

4.1. Instrumentation

-

A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

-

Alternatively, separate TGA and DSC instruments can be used.

-

Crucibles: Alumina or platinum crucibles are suitable.

-

Purge gas: High-purity nitrogen or argon for an inert atmosphere, or air for an oxidative atmosphere.

4.2. Sample Preparation

-

Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared crucible.

-

Record the exact initial mass of the sample.

4.3. TGA/DSC Measurement Parameters

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 1000 °C at a constant heating rate of 10 °C/min.

-

-

Atmosphere:

-

Maintain a constant flow of the chosen purge gas (e.g., nitrogen) at a flow rate of 50 mL/min throughout the experiment.

-

-

Data Acquisition:

-

Record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

-

4.4. Data Analysis

-

TGA Curve:

-

Analyze the TGA curve (mass vs. temperature) to identify the temperature ranges of mass loss.

-

Determine the percentage mass loss for each decomposition step.

-

The derivative of the TGA curve (DTG curve) can be used to precisely identify the temperatures of the maximum rate of mass loss.

-

-

DSC Curve:

-

Analyze the DSC curve (heat flow vs. temperature) to identify endothermic or exothermic events.

-

Dehydration steps are typically endothermic.

-

The decomposition of the anhydrous salt may involve both endothermic and exothermic events.

-

Integrate the peaks in the DSC curve to determine the enthalpy change (ΔH) for each thermal event.

-

Visualization of the Decomposition Pathway

The following diagram illustrates the logical flow of the thermal decomposition of this compound.

Caption: Thermal decomposition pathway of this compound.

This guide provides a foundational understanding of the thermal decomposition of this compound. For specific applications, it is recommended to perform experimental thermal analysis to obtain precise data under the conditions of interest.

An In-depth Technical Guide to the Magnetic Susceptibility of Cerium(III) Sulfate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of cerium(III) sulfate (B86663) octahydrate (Ce₂(SO₄)₃·8H₂O), a compound of interest in various research and development fields. This document details the theoretical underpinnings of its magnetic behavior, outlines experimental protocols for its measurement, and presents representative data to guide scientific inquiry.

Introduction: The Magnetic Nature of Cerium(III) Sulfate Octahydrate

This compound is an inorganic salt containing the rare-earth element cerium in its +3 oxidation state. The magnetic properties of this compound are primarily dictated by the electronic configuration of the Ce³⁺ ion, which is [Xe] 4f¹. The single unpaired electron in the 4f orbital is the source of its paramagnetism. In the presence of an external magnetic field, the magnetic moments arising from the spin and orbital angular momentum of this electron align with the field, resulting in a positive magnetic susceptibility.

The behavior of paramagnetic materials like Ce₂(SO₄)₃·8H₂O is temperature-dependent. At higher temperatures, thermal agitation disrupts the alignment of the magnetic moments, leading to a decrease in magnetic susceptibility. This relationship is well-described by the Curie-Weiss law.

Theoretical Framework: The Curie-Weiss Law

The magnetic susceptibility of many paramagnetic materials above a certain temperature (the Curie temperature) can be described by the Curie-Weiss law:

χ = C / (T - θ)

Where:

-

χ is the molar magnetic susceptibility.

-

C is the Curie constant, which is specific to the material.

-

T is the absolute temperature in Kelvin.

-

θ is the Weiss constant, representing the magnetic interactions between adjacent ions.

For a free Ce³⁺ ion, the theoretical effective magnetic moment (μ_eff) can be calculated using the formula:

μ_eff = g√(J(J+1)) μ_B

where g is the Landé g-factor, J is the total angular momentum quantum number, and μ_B is the Bohr magneton. For Ce³⁺ (⁴F₅/₂), the theoretical effective magnetic moment is approximately 2.54 μ_B. The Curie constant is related to the effective magnetic moment by:

C = (N_A * μ_eff² * μ_B²) / (3 * k_B)

where N_A is Avogadro's number and k_B is the Boltzmann constant.

Quantitative Data: Magnetic Susceptibility of Ce₂(SO₄)₃·8H₂O

| Temperature (K) | Molar Magnetic Susceptibility (χ_M) (cm³/mol) | Inverse Molar Magnetic Susceptibility (1/χ_M) (mol/cm³) |

| 2 | 0.398 | 2.51 |

| 10 | 0.083 | 12.05 |

| 25 | 0.033 | 30.30 |

| 50 | 0.017 | 58.82 |

| 75 | 0.011 | 90.91 |

| 100 | 0.008 | 125.00 |

| 150 | 0.006 | 166.67 |

| 200 | 0.004 | 250.00 |

| 250 | 0.003 | 333.33 |

| 300 | 0.003 | 400.00 |

Note: This data is theoretical and intended for illustrative purposes. Actual experimental values may vary.

Experimental Protocols for Measuring Magnetic Susceptibility

Several experimental techniques can be employed to measure the magnetic susceptibility of a paramagnetic solid like Ce₂(SO₄)₃·8H₂O. The choice of method often depends on the required sensitivity, temperature range, and available equipment.

Gouy Method

The Gouy method is a classical and straightforward technique for measuring bulk magnetic susceptibility.

Methodology:

-

Sample Preparation: A long, cylindrical tube is filled with a powdered sample of Ce₂(SO₄)₃·8H₂O to a uniform density.

-

Initial Measurement: The sample tube is suspended from a sensitive balance, with one end positioned between the poles of a strong electromagnet and the other end in a region of negligible magnetic field. The initial weight of the sample is recorded with the magnetic field off.

-

Magnetic Field Application: The electromagnet is turned on, creating a strong, non-uniform magnetic field.

-

Final Measurement: The apparent change in the weight of the sample due to the magnetic force is recorded. For a paramagnetic substance like Ce₂(SO₄)₃·8H₂O, the sample will be drawn into the stronger part of the magnetic field, resulting in an apparent increase in weight.

-

Calculation: The magnetic susceptibility is calculated from the change in weight, the strength of the magnetic field, the dimensions of the sample, and its density.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive method capable of measuring very small magnetic moments, making it ideal for characterizing weakly magnetic materials and for measurements at very low temperatures.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the Ce₂(SO₄)₃·8H₂O powder is placed in a sample holder (e.g., a gelatin capsule or a straw).

-

Sample Insertion: The sample holder is mounted on a sample rod and inserted into the SQUID magnetometer.

-

Temperature and Field Control: The temperature of the sample chamber and the applied magnetic field are controlled by the instrument's software.

-

Data Acquisition: The magnetic moment of the sample is measured as a function of temperature and/or applied magnetic field. The sample is moved through a set of superconducting detection coils, and the induced current, which is proportional to the magnetic moment, is detected by the SQUID.

-

Data Analysis: The raw data of magnetic moment is converted to magnetic susceptibility, taking into account the sample mass and molar mass.

Vibrating Sample Magnetometry (VSM)

VSM is another sensitive technique for measuring the magnetic properties of materials.

Methodology:

-

Sample Mounting: A small amount of the Ce₂(SO₄)₃·8H₂O sample is mounted on the end of a sample rod.

-

Vibration and Field Application: The sample is made to vibrate at a constant frequency and amplitude within a uniform magnetic field generated by an electromagnet.

-

Signal Detection: The oscillating magnetic moment of the sample induces a voltage in a set of pickup coils. This induced voltage is proportional to the magnetic moment of the sample.

-

Data Collection: The magnetic moment is measured as the applied magnetic field is varied at a constant temperature, or as the temperature is varied at a constant applied field.

-

Susceptibility Calculation: The magnetic susceptibility is determined from the measured magnetic moment, the applied field, and the sample's properties.

Visualizations

Relationship between Temperature, Electronic State, and Magnetic Susceptibility

Caption: The interplay of electronic structure and temperature on the magnetic susceptibility of Ce₂(SO₄)₃·8H₂O.

Experimental Workflow for Magnetic Susceptibility Measurement

Caption: A generalized workflow for the experimental determination of magnetic susceptibility.

An In-depth Technical Guide to the Synthesis and Characterization of Cerous Sulfate Octahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cerous sulfate (B86663) octahydrate (Ce₂(SO₄)₃·8H₂O), a compound of interest in various chemical and pharmaceutical applications. This document details experimental protocols, quantitative data, and key characterization techniques to facilitate its preparation and analysis in a laboratory setting.

Introduction

Cerous sulfate octahydrate, also known as cerium(III) sulfate octahydrate, is an inorganic salt with the chemical formula Ce₂(SO₄)₃·8H₂O[1][2][3]. It typically presents as a white to off-white crystalline solid[1][3]. The compound is notable for its solubility in water, which, contrary to many salts, decreases with increasing temperature[4]. Cerous sulfate and its various hydrated forms are utilized in waterproofing, mildew-proofing, and as reagents in dyeing and printing textiles[3][5]. In more advanced applications, it serves as a precursor in the synthesis of other cerium compounds and materials with catalytic and optical properties.

This guide will focus on a reproducible synthesis method starting from a common cerium precursor and detail the essential analytical techniques for its thorough characterization.

Synthesis of Cerous Sulfate Octahydrate

A common and reliable method for the laboratory-scale synthesis of cerous sulfate octahydrate involves the reaction of a soluble cerium(III) salt, such as cerium(III) nitrate (B79036) or cerium(III) chloride, with a sulfate source, typically sulfuric acid or a soluble sulfate salt. The following protocol describes a general procedure.

Experimental Protocol: Synthesis from Cerium(III) Nitrate

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Ice bath

Procedure:

-

Dissolution of Cerium Precursor: Dissolve a known quantity of cerium(III) nitrate hexahydrate in a minimal amount of deionized water with gentle stirring.

-

Acidification: Slowly add a stoichiometric excess of concentrated sulfuric acid to the cerium nitrate solution. This reaction is exothermic, and the addition should be performed carefully, potentially in an ice bath to control the temperature. The addition of sulfuric acid will precipitate the less soluble cerous sulfate.

-

Precipitation and Digestion: Continue stirring the mixture for a period to ensure complete precipitation. The resulting white precipitate is cerous sulfate. The mixture may be gently heated to promote the formation of a more crystalline and easily filterable product.

-

Isolation: Isolate the precipitate by vacuum filtration through a Buchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any unreacted starting materials and byproducts. Subsequently, wash with ethanol to facilitate drying.

-

Drying: Dry the product at room temperature or in a desiccator over a suitable drying agent. Avoid high temperatures to prevent the loss of hydration water. The final product is cerous sulfate octahydrate.

Reaction: 2Ce(NO₃)₃(aq) + 3H₂SO₄(aq) + 8H₂O(l) → Ce₂(SO₄)₃·8H₂O(s) + 6HNO₃(aq)

Characterization of Cerous Sulfate Octahydrate

Thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized cerous sulfate octahydrate. The following sections detail the key analytical techniques and expected results.

Physicochemical Properties

A summary of the key physicochemical properties of cerous sulfate octahydrate is presented in the table below.

| Property | Value |

| Chemical Formula | Ce₂(SO₄)₃·8H₂O |

| Molecular Weight | 712.54 g/mol [6][7][8][9] |

| Appearance | White to off-white crystalline powder[1][3][8] |

| Density | 2.886 g/cm³ at 25 °C[2][7][8] |

| Solubility in Water | Soluble, with solubility decreasing as temperature increases[1][4] |

| Crystal System | Monoclinic[4] |

| Space Group | P2₁/c[4] |

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for confirming the crystalline phase of the synthesized product.

Experimental Protocol:

-

Instrument: A powder X-ray diffractometer.

-

Radiation: Cu Kα (λ = 1.5406 Å).

-

Scan Range (2θ): 10-80°.

-

Sample Preparation: A finely ground powder of the synthesized cerous sulfate octahydrate is mounted on a sample holder.

Expected Results: The XRD pattern should be compared with standard diffraction data for cerous sulfate octahydrate from crystallographic databases. While specific lattice parameters for the octahydrate are not readily available in all literature, the crystal system is reported as monoclinic with the space group P2₁/c[4]. The diffraction pattern will exhibit a series of characteristic peaks at specific 2θ values, which are unique to this crystalline structure.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and the water of hydration content of the synthesized compound.

Experimental Protocol:

-

Instrument: A thermogravimetric analyzer.

-

Atmosphere: Inert (e.g., Nitrogen or Argon) or oxidative (e.g., Air).

-

Heating Rate: A typical heating rate is 10 °C/min.

-

Temperature Range: Ambient to 1000 °C.

Expected Results: The TGA curve will show distinct weight loss steps corresponding to the dehydration and decomposition of the compound. For cerous sulfate octahydrate, the initial weight loss is due to the removal of the eight water molecules of hydration. This is followed by the decomposition of the anhydrous cerium(III) sulfate at higher temperatures to form an oxysulfate and finally cerium oxide. The theoretical weight loss for the removal of eight water molecules is approximately 20.2%.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups present in the synthesized compound, namely the sulfate ions and water molecules.

Experimental Protocols:

-

FTIR: An FTIR spectrometer, typically using the KBr pellet or Attenuated Total Reflectance (ATR) method. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

-

Raman: A Raman spectrometer with a suitable laser excitation source.

Expected Results: The vibrational spectra will be characterized by bands corresponding to the vibrational modes of the sulfate anion (SO₄²⁻) and water molecules.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment |

| O-H Stretching | 3600 - 3000 | Water of hydration |

| H-O-H Bending | ~1630 | Water of hydration |

| S-O Stretching (ν₃) | ~1100 | Asymmetric stretch of the sulfate group |

| S-O Stretching (ν₁) | ~980 | Symmetric stretch of the sulfate group |

| O-S-O Bending (ν₄) | ~620 | Bending mode of the sulfate group |

| O-S-O Bending (ν₂) | ~450 | Bending mode of the sulfate group |

The presence of multiple bands for the sulfate vibrational modes is indicative of a reduction in the symmetry of the sulfate ion upon coordination to the cerium cation in the crystal lattice.

Conclusion

This technical guide has outlined a standard procedure for the synthesis of cerous sulfate octahydrate and detailed the essential analytical techniques for its comprehensive characterization. By following the provided experimental protocols and comparing the obtained data with the expected results, researchers, scientists, and drug development professionals can confidently prepare and verify the quality of this important cerium compound for their specific applications. The combination of XRD, TGA, and vibrational spectroscopy provides a robust analytical workflow for the confirmation of the synthesis of high-purity cerous sulfate octahydrate.

References

- 1. CAS 10450-59-6: this compound [cymitquimica.com]

- 2. This compound, (trace Metal basis) [chembk.com]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Cerium(III) sulfate - Wikipedia [en.wikipedia.org]

- 5. This compound | 10450-59-6 [amp.chemicalbook.com]

- 6. This compound | Dicerium trisulfate octahydrate | Ce2(SO4)3 · 8H2O - Ereztech [ereztech.com]

- 7. heegermaterials.com [heegermaterials.com]

- 8. Cerium(III) sulphate, octahydrate, 99.999% Cerium(III) sulphate, octahydrate, 99.999% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 9. Cerium(III) sulfate 99.999 trace metals 10450-59-6 [sigmaaldrich.com]

The Hygroscopic Nature of Cerium(III) Sulfate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Hydration, Solubility, and Analytical Characterization of Cerous Sulfate (B86663)

Cerium(III) sulfate, Ce₂(SO₄)₃, is an inorganic compound with distinct physicochemical properties that warrant detailed investigation, particularly for applications in research and pharmaceutical development. Its notable hygroscopic nature and unusual solubility profile present both challenges and opportunities in material handling, formulation, and synthesis. This technical guide provides a comprehensive overview of the hygroscopic behavior of Cerium(III) sulfate, its various hydrated forms, and its temperature-dependent solubility. Detailed experimental protocols for characterization and mandatory visualizations of key processes are included to support researchers and scientists.

Hygroscopicity and Hydration States

Anhydrous Cerium(III) sulfate is a white, hygroscopic solid that readily absorbs moisture from the atmosphere to form a series of hydrates.[1][2] This propensity to attract and retain water molecules is a critical consideration in its storage, handling, and application. The degree of hydration can significantly impact the material's physical and chemical properties.

Cerium(III) sulfate is known to exist in several hydrated forms, with varying numbers of water molecules of crystallization. Documented hydrates include those with twelve, nine, eight, five, four, and two water molecules.[1] The most common and well-characterized of these are the octahydrate and tetrahydrate forms.[1]

Thermal Decomposition and Dehydration Pathway

The transition between these hydrated states is primarily driven by temperature. Thermal analysis of Cerium(III) sulfate octahydrate (Ce₂(SO₄)₃·8H₂O) reveals a stepwise dehydration process. As the temperature increases, the water molecules are sequentially lost, leading to the formation of lower hydrates and eventually the anhydrous salt. The anhydrous form begins to decompose at temperatures above 600°C.[1] The tetrahydrate, a stable intermediate, releases its water of crystallization at approximately 220°C.[1]

The dehydration process can be visualized as a clear pathway, demonstrating the sequential loss of water molecules.

Solubility Profile

One of the most remarkable properties of Cerium(III) sulfate is its inverse relationship between solubility in water and temperature. Unlike most salts, its solubility decreases as the temperature rises.[1][3] This exothermic dissolution process means that heating a saturated solution of Cerium(III) sulfate will cause the salt to precipitate.[3] This behavior is crucial for processes involving temperature-controlled crystallization or dissolution.

Quantitative Solubility Data

The following table summarizes the known solubility data for Cerium(III) sulfate in water at various temperatures.

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 0 | 10.1 |

| 20 | 9.25 |

| 100 | 0.25 |

Data sourced from multiple references.[1]

The relationship between temperature and solubility can be visualized in the following logical diagram.

Experimental Protocols

Accurate characterization of the hygroscopic nature and water content of Cerium(III) sulfate is essential for its effective use. The following sections detail standardized experimental methodologies.

Determination of Water of Hydration by Gravimetric Analysis

This protocol outlines a method for determining the number of water molecules in a hydrated salt of Cerium(III) sulfate by heating to a constant mass.

Objective: To quantify the water of crystallization in a sample of hydrated Cerium(III) sulfate.

Apparatus:

-

Porcelain crucible and lid

-

Analytical balance (accurate to 0.001 g)

-

Bunsen burner and tripod or a muffle furnace

-

Desiccator

-

Tongs

Procedure:

-

Crucible Preparation: Clean and dry a porcelain crucible and its lid. Heat them strongly for 10 minutes to remove any volatile impurities. Allow them to cool in a desiccator before weighing accurately.

-

Sample Preparation: Add approximately 2-3 g of the hydrated Cerium(III) sulfate sample to the pre-weighed crucible and weigh it accurately with the lid.

-

Heating: Place the crucible with the sample on a pipe-clay triangle on a tripod. Heat gently at first, then more strongly. If using a muffle furnace, set the temperature to approximately 250-300°C to ensure the removal of all water of hydration without decomposing the anhydrous salt.

-

Cooling and Weighing: After heating for at least 30 minutes, remove the crucible using tongs and place it in a desiccator to cool to room temperature. Once cool, weigh the crucible, lid, and its contents accurately.

-

Heating to Constant Mass: Repeat the heating, cooling, and weighing cycles until two consecutive weighings agree within 0.002 g. This ensures that all the water of hydration has been removed.

-

Calculations:

-

Mass of hydrated salt = (Mass of crucible + lid + hydrated salt) - (Mass of empty crucible + lid)

-

Mass of anhydrous salt = (Mass of crucible + lid + anhydrous salt) - (Mass of empty crucible + lid)

-

Mass of water lost = Mass of hydrated salt - Mass of anhydrous salt

-

From the masses of the anhydrous salt and water, the number of moles of each can be calculated. The ratio of moles of water to moles of anhydrous Cerium(III) sulfate gives the value of 'n' in the formula Ce₂(SO₄)₃·nH₂O.

-

Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[4][5][6][7]

Objective: To determine the water sorption and desorption characteristics of Cerium(III) sulfate and to generate a moisture sorption isotherm.

Apparatus:

-

Dynamic Vapor Sorption (DVS) analyzer

Procedure:

-

Sample Preparation: A small amount of the Cerium(III) sulfate sample (typically 5-15 mg) is placed on the microbalance of the DVS instrument.[8]

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).[5] The mass of the sample is continuously recorded.

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. Plotting the percentage mass change against the relative humidity generates a moisture sorption isotherm. The difference between the sorption and desorption curves is known as hysteresis, which can provide information about the physical changes in the material.[6]

The general workflow for a DVS experiment is illustrated below.

Applications in Drug Development

The hygroscopic nature of excipients and active pharmaceutical ingredients (APIs) is a critical parameter in drug development.[8][9] Understanding and controlling the moisture content is vital for:

-

Stability: Excess moisture can lead to the degradation of moisture-sensitive APIs, affecting the drug's efficacy and shelf-life.

-

Flowability and Processing: The presence of absorbed water can cause powder caking, affecting flow properties and complicating manufacturing processes such as blending and tableting.

-

Formulation Development: Knowledge of a substance's hygroscopicity guides the selection of appropriate excipients and the design of a stable drug product. It also informs the need for protective packaging, such as blisters or the inclusion of desiccants.[10]

-

Analytical Accuracy: For hygroscopic materials, the absorbed water can introduce errors in weighing and subsequent analytical determinations.

While Cerium(III) sulfate is not a common pharmaceutical excipient or API, its well-defined hygroscopic properties and multiple hydrate (B1144303) forms make it an excellent model compound for studying moisture-solid interactions and for the validation of analytical techniques like DVS and thermogravimetric analysis in a pharmaceutical research setting.

Conclusion

The hygroscopic nature of Cerium(III) sulfate, characterized by the formation of multiple hydrates and a distinct inverse solubility-temperature relationship, underscores the importance of careful control over environmental conditions during its handling and use. The experimental protocols detailed in this guide provide a framework for the accurate characterization of these properties. For researchers and professionals in drug development, a thorough understanding of such fundamental material properties is paramount for ensuring the quality, stability, and efficacy of pharmaceutical products.

References

- 1. Cerium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. homework.study.com [homework.study.com]

- 4. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 5. mt.com [mt.com]

- 6. skpharmteco.com [skpharmteco.com]

- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 8. pharmainfo.in [pharmainfo.in]

- 9. labinsights.nl [labinsights.nl]

- 10. m.youtube.com [m.youtube.com]

Physical and chemical properties of hydrated cerium sulfate

An In-depth Technical Guide on the Physical and Chemical Properties of Hydrated Cerium Sulfate (B86663)

Introduction

Cerium sulfate is an inorganic compound that exists in two primary oxidation states: cerium(III) (cerous) and cerium(IV) (ceric). Both forms are commercially available as anhydrous salts and various hydrates, each possessing distinct physical and chemical properties. Cerium(IV) sulfate, in particular, is a powerful oxidizing agent with significant applications in analytical chemistry, including the quantitative analysis of pharmaceutical compounds.[1][2][3][4] Cerium(III) sulfate is notable for its unusual solubility characteristics.[5][6] This guide provides a comprehensive overview of the properties, experimental protocols, and relevant applications of hydrated cerium sulfates for researchers, scientists, and drug development professionals.

Physical Properties of Hydrated Cerium Sulfates

The physical properties of cerium sulfate are highly dependent on its oxidation state and degree of hydration. Cerium(III) sulfates are generally white, crystalline solids, while cerium(IV) sulfates are yellow to orange.[1][5]

Table 1: Physical Properties of Cerium(IV) Sulfate and its Tetrahydrate

| Property | Anhydrous Cerium(IV) Sulfate (Ce(SO₄)₂) | Cerium(IV) Sulfate Tetrahydrate (Ce(SO₄)₂·4H₂O) |

| Molar Mass | 332.24 g/mol [1] | 404.30 g/mol [1][7] |

| Appearance | Yellow solid[1] | Yellow-orange crystals[1][7] |

| Density | Not specified | 3.91 g/cm³[1][6] |

| Melting Point | 350 °C (decomposes)[1][3] | Loses water at 180-200 °C[1][6] |

| Crystal Structure | Orthorhombic[1] | Orthorhombic[7][8][9] |

Table 2: Physical Properties of Cerium(III) Sulfate and its Hydrates

| Property | Anhydrous Cerium(III) Sulfate (Ce₂(SO₄)₃) | Common Hydrates (e.g., ·4H₂O, ·8H₂O, ·9H₂O) |

| Molar Mass | 568.42 g/mol [5] | Varies with hydration |

| Appearance | White to off-white, hygroscopic solid[5] | White crystalline powder[5][10] |

| Density | 2.886 g/cm³ (at 25 °C)[5] | Not specified |

| Decomposition Point | Begins to decompose above 600 °C[5][6] | Tetrahydrate releases water at 220 °C[5] |

| Crystal Structure | Monoclinic[5][6] | Tetrahydrate & Octahydrate: Monoclinic; Nonahydrate: Hexagonal[5][6] |

Solubility

Cerium sulfates exhibit distinct solubility profiles in water. Cerium(IV) sulfate is moderately soluble in water and dilute acids, though its neutral solutions tend to hydrolyze and slowly deposit cerium(IV) oxide (CeO₂).[1][3] To achieve dissolution, particularly for Ce(IV) forms, the addition of sulfuric acid is often necessary to prevent hydrolysis.[11]

Conversely, cerium(III) sulfate is one of the few inorganic salts whose solubility in water decreases as the temperature rises.[5][6] This anomalous behavior is attributed to the exothermic nature of its dissolution and the ordering of water molecules around the dissociated Ce³⁺ and SO₄²⁻ ions, which leads to an overall decrease in the entropy of the system.[12][13][14]

Table 3: Solubility of Cerium Sulfates in Water

| Compound | Temperature | Solubility ( g/100 mL) |

| Cerium(IV) Sulfate | 0 °C | 21.4[1] |

| 20 °C | 9.84[1] | |

| 60 °C | 3.87[1] | |

| Cerium(III) Sulfate | 10 °C | 14.0[13] |

| 20 °C | 9.25[5] |

Chemical Properties

The chemical reactivity of cerium sulfate is dominated by the strong oxidizing nature of the Ce⁴⁺ ion.

Redox Chemistry of Cerium(IV) Sulfate

Cerium(IV) sulfate is a potent oxidizing agent, particularly in acidic media, with a reduction potential of approximately +1.43 V in sulfuric acid solutions.[2] Its utility in chemical analysis stems from the clean, single-electron reduction of the yellow Ce⁴⁺ ion to the colorless Ce³⁺ ion.[1][3][4]

Redox Reaction: Ce⁴⁺ + e⁻ → Ce³⁺

Solutions of ceric sulfate are remarkably stable over long periods, even when boiled, making them excellent titrimetric reagents.[2] It reacts rapidly and completely with a variety of reducing agents, including sulfites, nitrites, and hydrogen peroxide.[2][3]

Thermal Decomposition

Upon heating, hydrated cerium sulfates first lose their water of crystallization. At higher temperatures, they decompose to cerium oxide. The decomposition of cerium(IV) sulfate to cerium(III) sulfate occurs between 440 and 610°C.[15] For both cerium(III) and cerium(IV) sulfates, the final decomposition to the oxide proceeds through the formation of a stable oxysulfate intermediate (CeOSO₄).[15][16]

Experimental Protocols

Detailed methodologies are crucial for the effective application of cerium sulfate in a research setting.

Protocol 1: Preparation of Anhydrous Cerium(IV) Sulfate

This protocol describes the synthesis from cerium(IV) oxide and sulfuric acid.[17]

-

Reaction Setup: In a conical flask, combine 4 g of CeO₂ with 12 mL of 96% sulfuric acid (a 300% excess). Attach a water-cooled condenser.

-

Heating: Heat the mixture to near its boiling point with vigorous stirring. The mixture will transition from pale yellow to a dense, brick-red paste. This process typically takes less than 30 minutes.

-

Cooling and Dilution: Allow the paste to cool to room temperature. Carefully and slowly dilute the mixture with either glacial acetic acid or 96% ethanol.

-

Filtration: Decant the solution from the resulting lemon-yellow precipitate. Filter the solid using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with glacial acetic acid or 96% ethanol.

-

Drying: Quickly transfer the product to a vacuum desiccator to yield the bright lemon-yellow anhydrous Ce(SO₄)₂.

Note: All tools, such as spatulas, should be made of non-metallic materials or rinsed immediately, as the acidic mixtures are highly corrosive to stainless steel.[17]

Protocol 2: Standardization of 0.1 N Ceric Sulfate Solution

This protocol uses sodium oxalate (B1200264) as a primary standard for titrimetric analysis (cerimetry).[18]

-

Preparation of Primary Standard: Accurately weigh approximately 0.2 g of sodium oxalate (previously dried for 2 hours at 105 °C) and dissolve it in 75 mL of deionized water in a flask.

-

Acidification: With stirring, add 2 mL of sulfuric acid that has been pre-mixed with 5 mL of water. Mix thoroughly.

-

Addition of HCl: Add 10 mL of hydrochloric acid.

-

Heating: Heat the solution to a temperature between 70 °C and 75 °C.

-

Titration: Titrate the hot solution with the prepared 0.1 N ceric sulfate solution. The endpoint is reached upon the appearance of a permanent, slight yellow color from the first excess of Ce⁴⁺ ions.

-

Calculation: The normality of the ceric sulfate solution is calculated based on the weight of sodium oxalate used. Each 6.700 mg of sodium oxalate is equivalent to 1 mL of 0.1 N ceric sulfate.[18]

Protocol 3: Workflow for Redox Titration of a Pharmaceutical Analyte

Cerimetry is frequently used for the quantitative analysis of pharmaceutical compounds that can be oxidized.[19][20] The process typically involves a back-titration.

Applications in Research and Drug Development

The unique properties of cerium sulfates lend them to several specialized applications relevant to the pharmaceutical and biomedical fields.

-

Analytical Chemistry: The primary application of cerium(IV) sulfate is as an oxidimetric titrant in cerimetry.[4] This technique is used for the precise quantification of various reducible substances, including many active pharmaceutical ingredients (APIs).[19][20] Its high stability, sharp endpoint, and applicability in acidic conditions make it a valuable alternative to potassium permanganate.[2]

-

Antimicrobial Applications: Cerium compounds, particularly cerium(III) nitrate, have been recognized for their bacteriostatic properties for over a century.[21] Historically, they were used in topical treatments for wounds and burns.[22] Modern research has shown that cerium nitrate, often used in combination with silver sulfadiazine (B1682646) for severe burn wounds, may act by modulating the host's immune response rather than through a direct, potent antimicrobial effect.[22]

-

Catalysis: Ceric sulfate can act as a catalyst in certain organic oxidation reactions, which can be relevant in the synthesis of drug intermediates.[4][9]

Hydrated cerium sulfates are multifaceted compounds with properties defined by the +3 and +4 oxidation states of cerium. Cerium(III) sulfate's inverse solubility-temperature relationship presents interesting physicochemical properties, while cerium(IV) sulfate's high redox potential and stability make it an indispensable tool in analytical chemistry. For professionals in drug development and research, a thorough understanding of these properties and associated experimental protocols is essential for leveraging cerium sulfate in quantitative analysis, synthesis, and exploring its biomedical potential.

References

- 1. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Cerium(IV)_sulfate [chemeurope.com]

- 4. Cerium Sulfate: Properties, Uses, and Safety Considerations - Pharmacy Infoline [pharmacyinfoline.com]

- 5. Cerium(III) sulfate - Wikipedia [en.wikipedia.org]

- 6. Cerium sulfate (13454-94-9) for sale [vulcanchem.com]

- 7. Cerium(IV) sulphate, tetrahydrate, 99% (10294-42-5) - Cerium(IV) sulphate, tetrahydrate, 99% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 8. mindat.org [mindat.org]

- 9. CERIUM(IV) SULFATE TETRAHYDRATE | 10294-42-5 [chemicalbook.com]

- 10. Cerium Sulfate Hydrate-BEYONDCHEM [beyondchem.com]

- 11. researchgate.net [researchgate.net]

- 12. bloomtechz.com [bloomtechz.com]

- 13. What is the solubility of cerium sulfate at 10circ class 11 chemistry CBSE [vedantu.com]

- 14. quora.com [quora.com]

- 15. researchgate.net [researchgate.net]

- 16. Thermal decomposition of the rare earth sulfates of cerium(III), cerium(IV), lanthanum(III) and samarium(III) (Journal Article) | OSTI.GOV [osti.gov]

- 17. Sciencemadness Discussion Board - Preparation of Cerium (IV) sulfate anh. from CeO2 (OTC Chem) - Powered by XMB 1.9.11 [sciencemadness.org]

- 18. pharmaupdater.com [pharmaupdater.com]

- 19. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. pharmacy180.com [pharmacy180.com]

Cerium(III) sulfate octahydrate molecular weight and formula.

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information regarding the molecular properties of Cerium(III) sulfate (B86663) octahydrate. The data presented is intended to support research and development activities where this compound is utilized.

Molecular Identity and Properties

Cerium(III) sulfate octahydrate is a hydrated salt of cerium, appearing as a white to off-white crystalline solid.[1][2] It is a moderately water and acid-soluble source of cerium.[3][4] The compound is known for its applications in various fields, including catalysis and as a reagent in chemical synthesis.[1]

Quantitative Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for stoichiometric calculations, solution preparation, and material characterization in a laboratory setting.

| Property | Value | References |

| Chemical Formula | Ce₂(SO₄)₃·8H₂O | [1][2][4] |

| Molecular Weight | 712.54 g/mol | [2][5] |

| Alternate Molecular Weight | 712.6 g/mol | [6] |

| CAS Number | 10450-59-6 | [4][5] |

| Appearance | White to off-white crystals or powder | [1][2] |

| Density | 2.886 g/mL at 25 °C |

Logical Relationship of Components

The following diagram illustrates the constituent parts of the this compound molecule.

References

- 1. CAS 10450-59-6: this compound [cymitquimica.com]

- 2. This compound | Dicerium trisulfate octahydrate | Ce2(SO4)3 · 8H2O - Ereztech [ereztech.com]

- 3. americanelements.com [americanelements.com]

- 4. customzied this compound Crystalline - FUNCMATER [funcmater.com]

- 5. Cerium (III) Sulfate Octahydrate - ProChem, Inc. [prochemonline.com]

- 6. Cerous sulfate octahydrate | Ce2H16O20S3 | CID 16212929 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Cerium(III) Sulfate Octahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) sulfate (B86663) octahydrate (Ce₂(SO₄)₃·8H₂O) is a hydrated salt of the rare earth element cerium, appearing as a white to off-white crystalline solid.[1][2] Its unique electronic configuration and luminescent properties make it a compound of interest in various scientific domains, including materials science and catalysis. This technical guide provides a comprehensive overview of the spectroscopic analysis of Cerium(III) sulfate octahydrate, focusing on key analytical techniques to elucidate its structural and electronic characteristics. The document details experimental protocols and presents quantitative data in a structured format to aid researchers in their understanding and application of this compound.

Physicochemical Properties

This compound is soluble in water, and its molecular weight is 712.54 g/mol .[1][3] It is identified by the CAS Number 10450-59-6.[4]

Spectroscopic Analysis

The interaction of this compound with electromagnetic radiation provides valuable insights into its molecular vibrations, electronic transitions, and luminescence properties. The primary spectroscopic techniques covered in this guide are Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and Luminescence Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule or ion. For Cerium(III) ions in an aqueous solution, the absorption of UV radiation excites electrons from the 4f orbital to the 5d orbital.

Quantitative UV-Vis Spectral Data

The UV-Vis spectrum of Cerium(III) sulfate in an acidic solution exhibits several characteristic absorption bands. A solution of cerium sulfate in sulfuric acid, used for wavelength calibration, shows distinct peaks in the far UV region.[5] Another source indicates a maximum absorbance at 265 nm with a shoulder extending to approximately 350 nm for aqueous Cerium(III).[6]

| Wavelength (nm) | Notes | Reference |

| ~201 | Peak in sulfuric acid solution | [5] |

| ~211 | Peak in sulfuric acid solution | [5] |

| ~223 | Peak in sulfuric acid solution | [5] |

| ~240 | Peak in sulfuric acid solution | [5] |

| 254 | Peak in sulfuric acid solution | [5] |

| 265 | Maximum absorption in aqueous solution | [6] |

| up to 350 | Shoulder in aqueous solution | [6] |

Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for the UV-Vis analysis of a this compound solution involves the following steps:

-

Sample Preparation: Prepare a dilute solution of this compound using deionized water or a dilute acid (e.g., sulfuric acid) to ensure complete dissolution and prevent hydrolysis.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Use a 10 mm quartz cuvette.

-

Record a baseline spectrum with the solvent (deionized water or dilute acid).

-

Measure the absorbance of the Cerium(III) sulfate solution over a wavelength range of approximately 200 nm to 400 nm.

-

Experimental Workflow for Spectroscopic Analysis

References

- 1. This compound | Dicerium trisulfate octahydrate | Ce2(SO4)3 · 8H2O - Ereztech [ereztech.com]

- 2. CAS 10450-59-6: this compound [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 10450-59-6 [amp.chemicalbook.com]

- 5. Cerium Sulfate Solution (200-300 nm) [starna.com]

- 6. researchgate.net [researchgate.net]

Cerium Oxidation States in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidation states of cerium in aqueous solutions. Cerium, a lanthanide element, is distinguished by its ability to exist in two stable oxidation states in aqueous environments: +3 (cerous) and +4 (ceric). This dual valency governs its diverse applications, from industrial catalysis to its emerging role as a surrogate for tetravalent actinides in environmental and biological studies.[1][2][3] A thorough understanding of its aqueous chemistry, including redox behavior, speciation, and the factors influencing its stability, is paramount for its effective utilization and for predicting its behavior in complex systems.

Core Concepts: The Ce(III) and Ce(IV) States

In aqueous solutions, cerium predominantly exists in the +3 and +4 oxidation states.[4][5] The trivalent state, Ce(III), is the more stable of the two.[4] Solutions of Ce(III) salts are typically colorless, and the ion behaves as a simple, purely basic cation with limited coordination chemistry.[4] In contrast, the tetravalent state, Ce(IV), is a potent oxidizing agent.[4] Aqueous solutions of Ce(IV) salts exhibit a characteristic intense yellow to orange-yellow color due to ligand-to-metal charge transfer.[2][4]

The redox potential of the Ce(IV)/Ce(III) couple is highly dependent on the surrounding chemical environment, particularly the pH and the presence of complexing agents.[5] While the standard redox potential (E°) is approximately +1.72 V, this value can vary significantly.[2][5][6] Ce(IV) is prone to extensive hydrolysis in aqueous solutions, and a considerable amount of acid is required to maintain it in a clear, dissolved state.[4] As the pH increases, Ce(IV) readily hydrolyzes and precipitates as a pale yellow, hydrous ceric oxide (CeO₂·nH₂O).[4] Conversely, Ce(III) precipitates as a white, flocculent hydroxide (B78521), Ce(OH)₃, upon the addition of a hydroxide source.[4]

Quantitative Data: Redox Potentials of the Ce(IV)/Ce(III) Couple

The formal potential of the Ce(IV)/Ce(III) redox couple is significantly influenced by the nature and concentration of the acidic medium, owing to the complexation of cerium ions. The following table summarizes the redox potentials in various aqueous media.

| Electrolyte Medium | Redox Potential (E) vs. SHE | Reference Electrode | Notes |

| 1 M HClO₄ | +1.70 V | NHE | Perchloric acid is considered a non-complexing medium. |

| 1 M H₂SO₄ | +1.44 V | NHE | Strong complexation of Ce(IV) by sulfate (B86663) ions stabilizes it and lowers the potential. |

| 1 M HNO₃ | +1.61 V | NHE | Nitric acid shows an intermediate behavior between perchloric and sulfuric acids. |

| 1 M HCl | +1.28 V | NHE | Chloride ions also form complexes with cerium, affecting the redox potential.[7] |

Experimental Protocols for Characterization

The study of cerium oxidation states in aqueous solutions relies on several key analytical techniques. Detailed methodologies for the most common experiments are provided below.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of species in solution. For the Ce(IV)/Ce(III) couple, CV provides information on the reversibility of the electron transfer process and the influence of the electrolyte on the redox potentials.[8]

Methodology:

-

Electrochemical Cell Setup: A standard three-electrode system is employed, consisting of a working electrode (e.g., platinum), a reference electrode (e.g., saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire).[8]

-

Electrolyte Preparation: The cerium salt (either Ce(III) or Ce(IV)) is dissolved in the desired acidic medium (e.g., sulfuric acid) at a known concentration.

-

Experimental Parameters: The potential is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50 mV/s).[9][10] The resulting current is measured as a function of the applied potential.

-

Data Analysis: The cyclic voltammogram is a plot of current versus potential. The peak potentials for the anodic (oxidation of Ce(III) to Ce(IV)) and cathodic (reduction of Ce(IV) to Ce(III)) processes are determined. The separation between the peak potentials provides insight into the reversibility of the redox reaction.[8] The peak currents are proportional to the concentration of the electroactive species.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of Ce(IV) in aqueous solutions, leveraging its characteristic absorption in the UV-Vis range.[11] Ce(III) ions do not significantly absorb in the same region, allowing for the selective measurement of Ce(IV).[11]

Methodology:

-

Instrumentation: A UV-Vis spectrophotometer is used for absorbance measurements.

-

Solution Preparation: Standard solutions of Ce(IV) of known concentrations are prepared in the desired aqueous medium (e.g., 0.1M H₂SO₄).[11] The sample containing an unknown concentration of Ce(IV) is similarly prepared.

-

Spectral Analysis: The absorption spectrum of the Ce(IV) solution is recorded over a specific wavelength range (e.g., 250-400 nm) to determine the wavelength of maximum absorbance (λmax), which is typically around 290-315 nm depending on the medium.[11]

-

Calibration Curve: The absorbance of the standard solutions is measured at the λmax. A calibration curve is constructed by plotting absorbance versus the corresponding concentration of Ce(IV).

-

Concentration Determination: The absorbance of the unknown sample is measured at the same λmax, and its concentration is determined from the calibration curve.

Potentiometric Titration

Potentiometric titration is a classic analytical method for determining the concentration of a substance in solution by measuring the potential of an electrode as a function of the volume of a titrant added. Cerimetry, the use of a standard Ce(IV) solution as a titrant, is a common application.[12]

Methodology:

-

Apparatus: The setup includes a potentiometer, an indicator electrode (e.g., platinum), a reference electrode (e.g., Ag/AgCl), a burette, and a magnetic stirrer.[12][13]

-

Reagents: A standard solution of a reducing agent (e.g., iron(II) sulfate) is prepared as the analyte. A solution of Ce(IV) sulfate of unknown concentration is used as the titrant.[12][14]

-

Titration Procedure: The electrodes are immersed in the analyte solution. The Ce(IV) titrant is added in small increments from the burette. After each addition, the solution is stirred, and the cell potential is recorded.

-

Endpoint Determination: The potential is plotted against the volume of titrant added. The equivalence point, where all the analyte has reacted, is identified by a sharp change in the potential. This can be determined from the titration curve or its first or second derivative.[12]

-

Concentration Calculation: The concentration of the Ce(IV) solution is calculated based on the stoichiometry of the redox reaction and the volume of titrant required to reach the equivalence point.

Signaling Pathways and Logical Relationships

The speciation of cerium in aqueous solution is intricately linked to the pH and the redox potential (Eh) of the environment. This relationship can be visualized through a Pourbaix diagram, which maps the stable species of an element as a function of these two parameters. The following diagram illustrates the logical relationships between the dominant cerium species in a simplified aqueous system.

Caption: Logical relationships of cerium species in aqueous solution.

This guide provides a foundational understanding of the aqueous chemistry of cerium's oxidation states. For professionals in research and drug development, this knowledge is crucial for applications ranging from the design of redox-active materials to understanding the environmental fate and potential biological interactions of cerium compounds.

References

- 1. Aqueous chemistry of Ce(iv): estimations using actinide analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Cerium - Wikipedia [en.wikipedia.org]

- 3. olivierpourret.wordpress.com [olivierpourret.wordpress.com]

- 4. Science made alive: Chemistry/Solutions [woelen.homescience.net]

- 5. Cerium compounds - Wikipedia [en.wikipedia.org]

- 6. Environmental Geochemistry of Cerium: Applications and Toxicology of Cerium Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. researchgate.net [researchgate.net]

- 10. Surface and morphology analyses, and voltammetry studies for electrochemical determination of cerium(iii) using a graphene nanobud-modified-carbon felt electrode in acidic buffer solution (pH 4.0 ± 0.05) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Direct spectrophotometric methodology for the determination of Cerium (IV) [inis.iaea.org]

- 12. scribd.com [scribd.com]

- 13. elettronicaveneta.com [elettronicaveneta.com]

- 14. smartsystems-eg.com [smartsystems-eg.com]

Methodological & Application

Application Notes and Protocols: Cerium(III) Sulfate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) sulfate (B86663), Ce₂(SO₄)₃, is a versatile and efficient Lewis acid catalyst in a variety of organic transformations. Its properties, including low toxicity, water tolerance, and reusability, make it an attractive option for the development of sustainable synthetic methodologies. This document provides detailed application notes and protocols for the use of Cerium(III) sulfate and related Cerium(III) salts in key organic reactions, including esterification of fatty acids and the multicomponent synthesis of dihydropyrimidinones. The ability of cerium to cycle between its +3 and +4 oxidation states is central to its catalytic activity.

Esterification of Fatty Acids for Biodiesel Production

The esterification of fatty acids is a crucial step in the production of biodiesel. Cerium(III) salts have demonstrated high catalytic activity in these reactions, promoting the efficient conversion of fatty acids and alcohols into fatty acid methyl esters (FAMEs), the primary component of biodiesel.

Application Note:

Cerium(III) phosphotungstate, a related Cerium(III) salt, has been shown to be a highly effective catalyst for the esterification of stearic acid with various alcohols, achieving high yields in relatively short reaction times.[1][2] Similarly, Cerium(III) trisdodecylsulfate has been successfully employed for the transesterification and esterification of feedstocks for biofuel production, with yields greater than 95% in under four hours.[3] These catalysts offer a green alternative to traditional acid catalysts, with the advantages of reusability and operational simplicity.

Quantitative Data:

| Catalyst | Substrates | Reaction Time | Temperature | Yield | Reference |

| Cerium(III) phosphotungstate | Stearic acid, Methanol | 1.5 hours | 90°C | >90% | [1] |

| Cerium(III) phosphotungstate | Stearic acid, Ethanol (B145695) | 1.5 hours | 90°C | >90% | [1] |

| Cerium(III) phosphotungstate | Stearic acid, n-Propanol | 1.5 hours | 90°C | >90% | [1] |

| Cerium(III) phosphotungstate | Stearic acid, n-Butanol | 1.5 hours | 90°C | >90% | [1] |

| Cerium(III) trisdodecylsulfate | Soybean oil/Oleic acid, Methanol/Ethanol | < 4 hours | N/A | >95% | [3] |

Experimental Protocol: Esterification of Stearic Acid using Cerium(III) Phosphotungstate

This protocol describes the synthesis of biodiesel through the esterification of stearic acid with methanol, catalyzed by Cerium(III) phosphotungstate.[1]

Materials:

-

Stearic Acid

-

Methanol

-

Cerium(III) phosphotungstate catalyst

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Standard laboratory glassware

-

Sodium hydroxide (B78521) (for titration)

-

Phenolphthalein indicator

Procedure:

-

Catalyst Preparation: Cerium(III) phosphotungstate can be prepared by mixing aqueous solutions of cerium(III) nitrate, orthophosphoric acid, and sodium tungstate (B81510) in a 2:1:2 volumetric ratio.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add stearic acid and methanol.

-

Catalyst Addition: Add 3% (w/v) of the Cerium(III) phosphotungstate catalyst to the reaction mixture.

-

Reaction: Heat the mixture to 90°C and maintain the temperature for 1.5 hours with constant stirring.

-

Monitoring: The progress of the reaction can be monitored by taking aliquots every 30 minutes and determining the acid value by titration with a standardized sodium hydroxide solution.

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. The catalyst can be recovered by filtration for reuse. The resulting biodiesel (methyl stearate) can be purified by distillation.

Workflow Diagram:

Caption: Workflow for the Cerium(III) phosphotungstate catalyzed esterification of stearic acid.

Multicomponent Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)

Application Note:

The synthesis of DHPMs via the Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). Nanocrystalline CeO₂ has been demonstrated to be an efficient catalyst for this transformation, leading to high yields of the desired products.[4] The use of a cerium-based catalyst offers a greener and more efficient alternative to classical methods that often require harsh reaction conditions.

Quantitative Data (using Nanocrystalline CeO₂):

| Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Catalyst Loading | Yield | Reference |

| Benzaldehyde | Ethyl acetoacetate (B1235776) | Urea | Ethanol | 0.1 mmol | High | [4] |

| Substituted Aromatic Aldehydes | Ethyl acetoacetate | Urea/Thiourea | Ethanol | 0.1 mmol | High | [4] |

Experimental Protocol: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using a Cerium-based Catalyst

This protocol is adapted from the use of nanocrystalline CeO₂ and can be considered a starting point for optimization with Cerium(III) sulfate.[4]

Materials:

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

β-ketoester (e.g., Ethyl acetoacetate)

-

Urea or Thiourea

-

Ethanol

-

Cerium(III) sulfate (as catalyst)

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea or thiourea (1.0 mmol) in ethanol (1.5 mL).

-

Catalyst Addition: Add a catalytic amount of Cerium(III) sulfate (e.g., 0.1 mmol) to the reaction mixture.

-

Reaction: Stir the reaction mixture magnetically at room temperature.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to separate the catalyst. The catalyst can be washed with ethyl acetate (B1210297) and reused.

-